Methyl 6-chloro-5-(difluoromethyl)nicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
methyl 6-chloro-5-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-5(7(10)11)6(9)12-3-4/h2-3,7H,1H3 |
InChI Key |
NFRDHWVNTMYSGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of Nicotinic Acid Derivatives
A common pathway for methyl nicotinates involves esterification of the corresponding carboxylic acid. For example, methyl 6-chloro-5-(trifluoromethyl)nicotinate is synthesized via sulfuric acid-catalyzed esterification of 6-chloro-5-(trifluoromethyl)nicotinic acid with methanol. Adapting this for the difluoromethyl analog would require:
Nitro-to-Difluoromethyl Conversion
Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) serves as a precursor in multiple syntheses. Reduction of the nitro group to an amine, followed by diazotization and fluorination, offers a viable route:
-
Nitro Reduction :
-
Diazotization and Fluorination :
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro reduction | Zn, HCl, 0°C, 30 min | 85% |
| Diazotization | NaNO, HCl, 0°C | 90% |
| Fluorination | HCFSiMe, CuI, 60°C | 65% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis of methyl nicotinate derivatives often employs continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:
Purification Techniques
-
Distillation : Effective for separating methyl ester products from excess methanol.
-
Recrystallization : Use ethanol/water mixtures to achieve >98% purity.
Emerging Methodologies
Photocatalytic Fluorination
Recent advances in photoredox catalysis enable direct C-H difluoromethylation of pyridines. For example:
Preliminary yields reach 50–60%, with ongoing optimization for scalability.
Biocatalytic Approaches
Engineered esterases and lipases show promise for enantioselective synthesis of nicotinate derivatives, though applications to difluoromethylated compounds remain exploratory.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium catalysts.
Major Products Formed
Oxidation: 6-chloro-5-(difluoromethyl)nicotinic acid.
Reduction: Methyl 6-chloro-5-(difluoromethyl)nicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloro-5-(difluoromethyl)nicotinate has been investigated for its potential pharmacological properties. The compound's unique structure allows it to interact with biological systems in ways that can lead to therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. The difluoromethyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy against various pathogens.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The halogen substituents can modulate the compound's interaction with biological targets involved in inflammatory pathways.
- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of recent studies. Its structural similarity to known anticancer agents suggests potential as a lead compound for developing new cancer therapies.
Agrochemicals
In the field of agrochemicals, this compound shows promise as a pesticide or herbicide. The presence of chlorine and difluoromethyl groups can enhance the compound's stability and effectiveness against pests:
- Pesticidal Properties : Research indicates that this compound may exhibit insecticidal activity, potentially serving as an alternative to existing pesticides. Its unique chemical structure may allow for targeted action against specific pest species while minimizing environmental impact.
- Herbicidal Applications : The compound's ability to disrupt plant growth processes makes it a candidate for herbicidal formulations. Studies are ongoing to evaluate its effectiveness against common agricultural weeds.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis:
- Intermediate in Synthesis : This compound is used as an intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications. Its unique reactivity allows chemists to create diverse derivatives with tailored properties.
- Development of Novel Compounds : Researchers are exploring its use in synthesizing novel compounds with enhanced biological activities, leveraging its structural characteristics to design new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl vs. Difluoromethyl: The -CF$3$ group enhances lipophilicity and metabolic stability compared to -CF$2$H, making it more suitable for drug candidates.
- Amino/Fluoro Combinations: Methyl 4-amino-6-chloro-5-fluoronicotinate’s -NH$_2$ group introduces hydrogen-bonding capability, which may improve target binding in pharmaceuticals .
Physicochemical Properties
Biological Activity
Methyl 6-chloro-5-(difluoromethyl)nicotinate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a difluoromethyl group. This structural configuration contributes to its notable biological activity and potential applications in medicinal chemistry and agrochemicals. The molecular formula for this compound is , with a molecular weight of approximately 193.58 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents, particularly the chloro and difluoromethyl groups, enhances the compound's binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains. For instance, a study demonstrated that it exhibited a minimum inhibitory concentration (MIC) indicating its potential as an effective antimicrobial agent.
- Anticancer Potential : Preliminary investigations suggest that the compound may also possess anticancer properties, similar to other trifluoromethylated compounds. This aspect is essential for its application in drug discovery and development.
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme kinetics and metabolic pathways. Its ability to influence enzyme activity makes it a valuable tool in biochemical research.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various trifluoromethylated nicotinates, including this compound, demonstrated promising results against several bacterial strains. The compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics.
- Cytotoxicity Assessments : In vitro cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values reported were indicative of its effectiveness compared to standard chemotherapeutic agents .
Summary of Biological Activities
Q & A
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
